molecular formula C7H21ClOSi3 B14449638 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 75875-14-8

1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane

Cat. No.: B14449638
CAS No.: 75875-14-8
M. Wt: 240.95 g/mol
InChI Key: MBLUMOIKWUNZFV-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is an organosilicon compound It is characterized by the presence of a chloro group, multiple methyl groups, and a trimethylsilyloxy group attached to a disilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of chlorosilanes with organosilicon reagents under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with tetramethyldisilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of hydrosilanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines in anhydrous solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of alkoxysilanes or aminosilanes.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of hydrosilanes.

Scientific Research Applications

1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to undergo various chemical transformations. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyloxy group can stabilize reactive intermediates. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1,1,2,2,2-pentamethyldisilane
  • Chlorodimethyl(trimethylsilyl)silane
  • Pentamethylchlorodisilane

Uniqueness

1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of both a chloro group and a trimethylsilyloxy group on the disilane backbone. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

75875-14-8

Molecular Formula

C7H21ClOSi3

Molecular Weight

240.95 g/mol

IUPAC Name

chloro-methyl-trimethylsilyl-trimethylsilyloxysilane

InChI

InChI=1S/C7H21ClOSi3/c1-10(2,3)9-12(7,8)11(4,5)6/h1-7H3

InChI Key

MBLUMOIKWUNZFV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)([Si](C)(C)C)Cl

Origin of Product

United States

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